molecular formula C14H24 B13807642 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene CAS No. 66708-26-7

7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene

Cat. No.: B13807642
CAS No.: 66708-26-7
M. Wt: 192.34 g/mol
InChI Key: BPTHDNDBUOBTAC-UHFFFAOYSA-N
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Description

7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is a chemical compound with the molecular formula C14H24 It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and a 2-methylpropyl group attached to the hexahydroindene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7a-Methyl-3-(2-methylpropyl)-1H-indene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction conditions often include:

    Catalyst: Palladium or platinum

    Pressure: 50-100 atm

    Temperature: 100-150°C

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-throughput screening for optimal catalyst selection and reaction conditions is common to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule, such as halogenation using chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)

    Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)

Major Products Formed

    Oxidation: Formation of ketones or alcohols

    Reduction: More saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7a-Methyl-3-(2-methylpropyl)-1H-indene
  • 7a-Methyl-3-(2-methylpropyl)-1,2,3,4,5,6-hexahydroindene
  • 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-octahydroindene

Uniqueness

7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is unique due to its specific substitution pattern and degree of saturation. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

CAS No.

66708-26-7

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

7a-methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene

InChI

InChI=1S/C14H24/c1-11(2)10-12-7-9-14(3)8-5-4-6-13(12)14/h11H,4-10H2,1-3H3

InChI Key

BPTHDNDBUOBTAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2CCCCC2(CC1)C

Origin of Product

United States

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